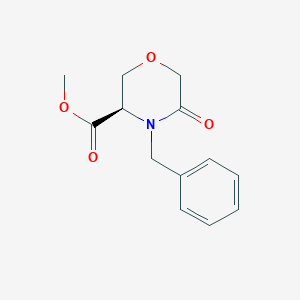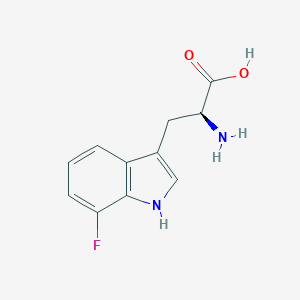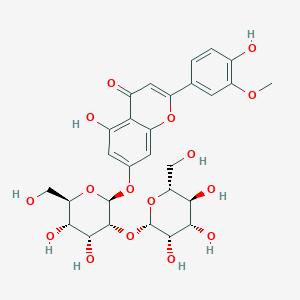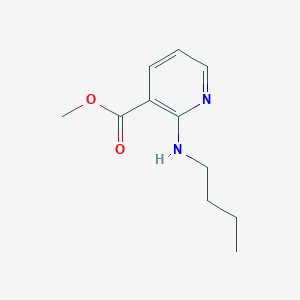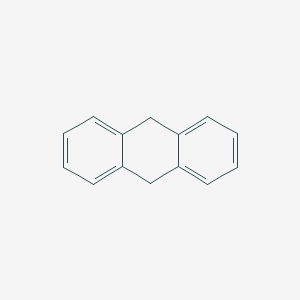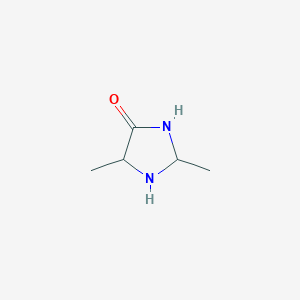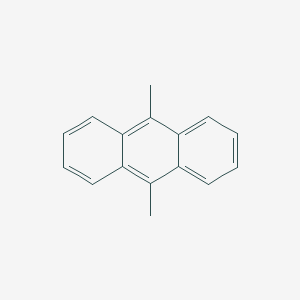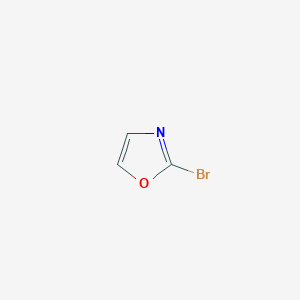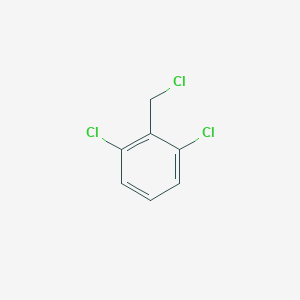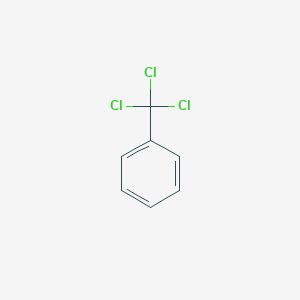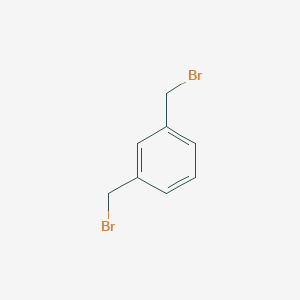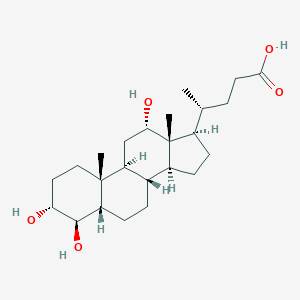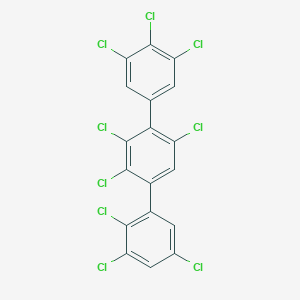
Arochlor 5460
Overview
Description
Arochlor 5460 is a member of the polychlorinated terphenyls (PCTs) family, which are chlorinated aromatic compounds structurally and chemically similar to polychlorinated biphenyls (PCBs). These compounds were widely used in various industrial applications due to their stability, non-flammability, and insulating properties .
Mechanism of Action
Target of Action
Aroclor 5460, a chlorinated terphenyl, is structurally and chemically similar to polychlorinated biphenyls (PCBs)
Mode of Action
It’s known that aroclor 5460 is a stable, nonflammable, yellow- to amber-colored resin that is insoluble in water and in low molecular weight alcohols . It is also nonoxidizing, noncorrosive, and thermoplastic .
Biochemical Pathways
It’s known that four main enzymes are reported for the biodegradation pathway of pcbs: biphenyl dioxygenase (bpha), dihydrodiol dehydrogenase (bphb), 2,3-dihydroxybiphenyl dioxygenase (bphc) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphd) . Given the structural similarity of Aroclor 5460 to PCBs, it’s plausible that similar enzymes and pathways may be involved in its metabolism.
Pharmacokinetics
It’s known that aroclor 5460 is a stable compound that is insoluble in water and in low molecular weight alcohols . This suggests that its bioavailability may be limited, and its excretion may be slow.
Result of Action
It’s known that aroclor 5460 is a stable compound that is insoluble in water and in low molecular weight alcohols . This suggests that it may accumulate in tissues and have long-term effects.
Action Environment
It’s known that aroclor 5460 is a stable, nonflammable compound . This suggests that it may be resistant to degradation in various environmental conditions.
Biochemical Analysis
Biochemical Properties
Aroclor 5460 plays a significant role in biochemical reactions, primarily through its interactions with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the formation of reactive metabolites that can bind to cellular macromolecules, causing oxidative stress and cellular damage . Additionally, Aroclor 5460 can disrupt the function of proteins involved in cell signaling pathways, leading to altered cellular responses .
Cellular Effects
Aroclor 5460 has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Aroclor 5460 has been shown to induce oxidative stress, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This can result in changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Moreover, Aroclor 5460 can disrupt cellular metabolism by interfering with mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of Aroclor 5460 involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. Aroclor 5460 can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism . Upon binding to AhR, Aroclor 5460 can induce the expression of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage. Additionally, Aroclor 5460 can inhibit the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to increased oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aroclor 5460 can change over time due to its stability, degradation, and long-term effects on cellular function. Aroclor 5460 is relatively stable and resistant to degradation, which can lead to its accumulation in biological systems over time . Long-term exposure to Aroclor 5460 has been shown to cause persistent oxidative stress, chronic inflammation, and increased risk of cancer . In in vitro studies, Aroclor 5460 has been observed to cause time-dependent changes in gene expression and cellular metabolism, indicating its potential for long-term biological effects .
Dosage Effects in Animal Models
The effects of Aroclor 5460 vary with different dosages in animal models. At low doses, Aroclor 5460 can cause subtle changes in cellular function, such as mild oxidative stress and altered gene expression . At high doses, Aroclor 5460 can cause severe toxic effects, including liver damage, reproductive toxicity, and increased risk of cancer . Threshold effects have been observed in animal studies, where certain doses of Aroclor 5460 can cause significant biological effects, while lower doses may not have noticeable effects .
Metabolic Pathways
Aroclor 5460 is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes metabolize Aroclor 5460 into reactive metabolites that can bind to cellular macromolecules, causing oxidative stress and cellular damage . Additionally, Aroclor 5460 can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and cellular energy production .
Transport and Distribution
Aroclor 5460 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream . Within cells, Aroclor 5460 can accumulate in lipid-rich compartments such as the endoplasmic reticulum and mitochondria, where it can exert its toxic effects . The distribution of Aroclor 5460 within tissues can vary depending on the dose and duration of exposure .
Subcellular Localization
The subcellular localization of Aroclor 5460 can influence its activity and function. Aroclor 5460 can be localized to specific cellular compartments such as the endoplasmic reticulum, mitochondria, and nucleus . In the endoplasmic reticulum, Aroclor 5460 can interfere with protein folding and secretion, leading to endoplasmic reticulum stress . In mitochondria, Aroclor 5460 can disrupt mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species . Additionally, Aroclor 5460 can affect gene expression by interacting with nuclear receptors and transcription factors .
Preparation Methods
The preparation of Arochlor 5460 involves the chlorination of terphenyls. The reaction typically occurs in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions. Industrial production methods for this compound were similar to those used for other polychlorinated compounds, involving large-scale chlorination processes .
Chemical Reactions Analysis
Arochlor 5460 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated benzoic acids and other oxidized products.
Reduction: Reduction reactions can result in the dechlorination of the compound, producing less chlorinated terphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Arochlor 5460 has been used in various scientific research applications, including:
Chemistry: As a standard for gas chromatography and environmental analysis.
Biology: In studies investigating the effects of chlorinated compounds on biological systems.
Medicine: Research on the toxicological effects of polychlorinated compounds.
Industry: Historically used as a plasticizer and fire retardant in various products.
Comparison with Similar Compounds
Arochlor 5460 is similar to other polychlorinated terphenyls and polychlorinated biphenyls, such as Aroclor 1221 and Aroclor 1254. it is unique in its specific chlorine content and the resulting physical and chemical properties. These differences can influence its stability, reactivity, and toxicity .
Similar Compounds
- Aroclor 1221
- Aroclor 1254
- Aroclor 5442
These compounds share similar industrial applications and toxicological profiles but differ in their specific chlorine content and resulting properties .
Properties
IUPAC Name |
1,3,4-trichloro-5-(2,3,5-trichlorophenyl)-2-(3,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H5Cl9/c19-7-3-8(15(24)13(23)4-7)9-5-10(20)14(18(27)16(9)25)6-1-11(21)17(26)12(22)2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRFJLRPRQPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C(=C2Cl)Cl)C3=C(C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H5Cl9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864310 | |
| Record name | 1~2~,1~3~,1~5~,2~2~,2~3~,2~5~,3~3~,3~4~,3~5~-Nonachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11126-42-4 | |
| Record name | Polychlorinated triphenyl (aroclor 5460) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011126424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



